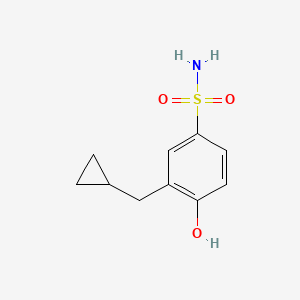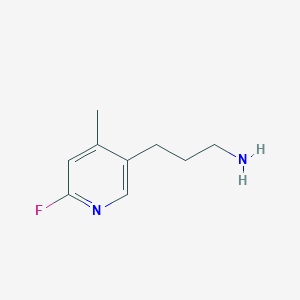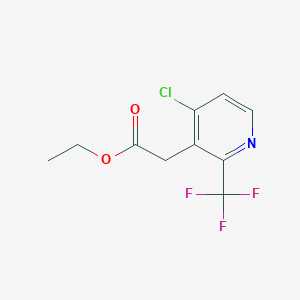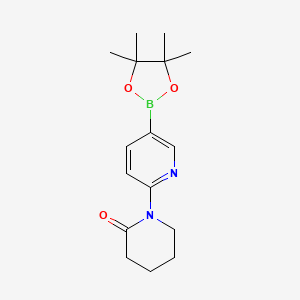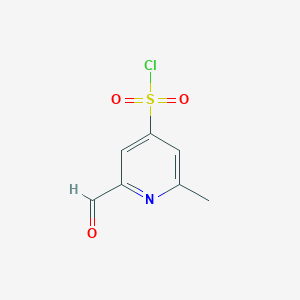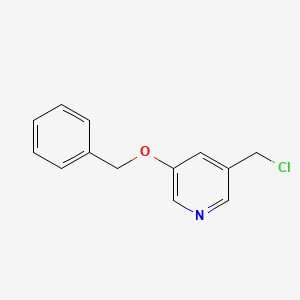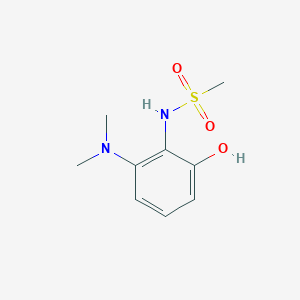
N-(2-(Dimethylamino)-6-hydroxyphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Dimethylamino)-6-hydroxyphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)-6-hydroxyphenyl)methanesulfonamide typically involves the reaction of 2-(Dimethylamino)-6-hydroxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
2-(Dimethylamino)-6-hydroxyaniline+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and green chemistry approaches are being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
N-(2-(Dimethylamino)-6-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a nitro group can produce an amine .
科学的研究の応用
N-(2-(Dimethylamino)-6-hydroxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of N-(2-(Dimethylamino)-6-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric site of the enzyme. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved may include inhibition of folate metabolism, disruption of cell wall synthesis, and interference with DNA replication .
類似化合物との比較
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with similar chemical properties.
N-(2-methylthio-1-p-toluenesulfonyl)methanesulfonamide: A derivative with additional functional groups that enhance its reactivity.
tert-Butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate: Another sulfonamide derivative used in organic synthesis.
Uniqueness
N-(2-(Dimethylamino)-6-hydroxyphenyl)methanesulfonamide is unique due to the presence of both dimethylamino and hydroxy groups, which confer specific chemical reactivity and biological activity. These functional groups allow the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
特性
分子式 |
C9H14N2O3S |
|---|---|
分子量 |
230.29 g/mol |
IUPAC名 |
N-[2-(dimethylamino)-6-hydroxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C9H14N2O3S/c1-11(2)7-5-4-6-8(12)9(7)10-15(3,13)14/h4-6,10,12H,1-3H3 |
InChIキー |
STNAVRRVTOBFCB-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C(=CC=C1)O)NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


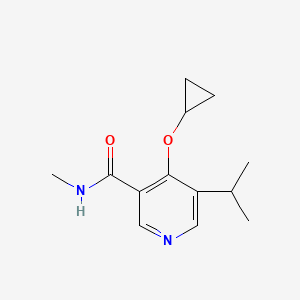
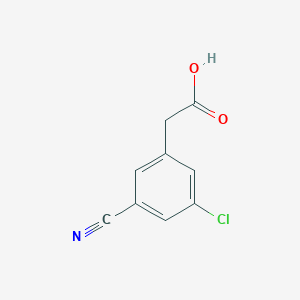
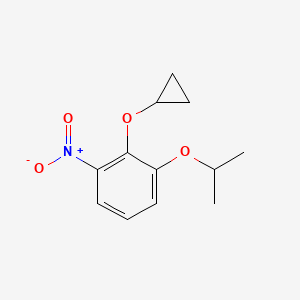
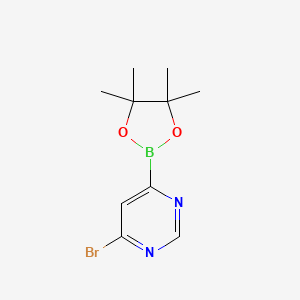
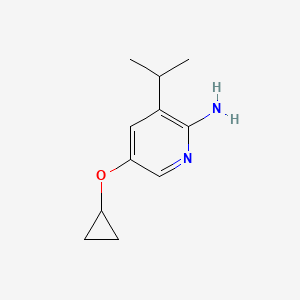
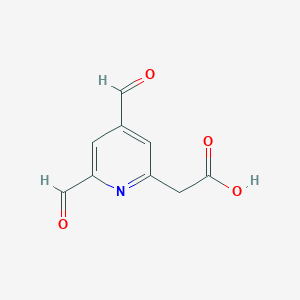
![5-(Trifluoromethyl)benzo[D]oxazole-2-carbaldehyde](/img/structure/B14844506.png)
